Cas no 1806373-66-9 (1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one)
1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one
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- Inchi: 1S/C10H7BrClNO/c1-6(14)10(12)7-2-3-8(5-13)9(11)4-7/h2-4,10H,1H3
- InChI Key: ZWZAXGFGWGOVME-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CC(=C1)C(C(C)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- XLogP3: 2.7
- Topological Polar Surface Area: 40.9
1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024552-250mg |
1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one |
1806373-66-9 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013024552-500mg |
1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one |
1806373-66-9 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
| Alichem | A013024552-1g |
1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one |
1806373-66-9 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-(3-Bromo-4-cyanophenyl)-1-chloropropan-2-one
Introduction to 1-(3-Bromo-4-Cyanophenyl)-1-Chloropropan-2-One (CAS No: 1806373-66-9)
1-(3-Bromo-4-Cyanophenyl)-1-Chloropropan-2-One is a highly specialized organic compound with the CAS registry number 1806373-66-9. This compound is notable for its unique structural features, which include a propanone backbone substituted with a bromine atom at the third position and a cyano group at the fourth position on the phenyl ring. The presence of both bromine and cyano groups introduces significant electronic effects, making this compound a valuable substrate in various chemical reactions and applications.
The synthesis of 1-(3-Bromo-4-Cyanophenyl)-1-Chloropropan-2-One involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly enhanced the efficiency of its production. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to streamline the synthesis process, reducing both time and cost while maintaining high-quality standards.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery programs. The bromine and cyano groups serve as reactive handles, enabling chemists to introduce diverse functional groups during subsequent transformations. This versatility has made it a key player in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Recent studies have also highlighted the potential of 1-(3-Bromo-4-Cyanophenyl)-1-Chloropropan-2-One in materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a building block for advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional properties, including high surface area, tunable porosity, and selective gas adsorption capabilities, making them ideal for applications in catalysis, gas storage, and sensing technologies.
In terms of toxicity and environmental impact, 1-(3-Bromo-4-Cyanophenyl)-1-Chloropropan-2-One has undergone rigorous testing to ensure compliance with global safety standards. Research indicates that proper handling and disposal protocols are essential to minimize risks associated with its use in industrial settings.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for 1-(3-Bromo-4-Cyanophenyl)-1-Chloropropan-2-One while exploring new avenues for its application in fields such as agrochemicals and specialty chemicals. Collaborative efforts between academic institutions and industry partners are expected to drive further innovation, solidifying its position as a critical compound in modern chemistry.
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